Calcium monoethylfumarate

Beschreibung

Contextualization within Fumaric Acid Ester Research

Fumaric acid esters (FAEs) are derivatives of fumaric acid, an unsaturated dicarbonic acid. ijdvl.com These esters, including dimethylfumarate (DMF) and monoethylfumarate (MEF), have been the subject of extensive research for their therapeutic potential. openaccessjournals.com In the 1980s, standardized oral preparations containing DMF and MEF as the main compounds were developed. actadermatovenerologicacroatica.hrnih.gov

A notable formulation, approved in Germany in 1994, is an enteric-coated tablet that combines dimethylfumarate with the calcium, magnesium, and zinc salts of monoethylfumarate. ijdvl.comactadermatovenerologicacroatica.hrbioline.org.br This combination therapy became a widely used systemic treatment for psoriasis in Germany. actadermatovenerologicacroatica.hrnih.gov While the clinical efficacy of this mixture is well-established, the initial formulation was based on empirical findings. nih.gov Subsequent research has focused on elucidating the specific roles and mechanisms of each component. nih.gov

Studies have shown that DMF is the primary active component, which is rapidly metabolized into monomethyl fumarate (B1241708) (MMF). nih.gov Research has also investigated the effects of MEF, with some studies indicating it can induce a transient increase in intracellular free calcium concentration and inhibit the proliferation of human keratinocytes. nih.gov However, a phase III clinical trial demonstrated that DMF monotherapy is as efficacious as the combination therapy with MEF salts for treating psoriasis, suggesting that the addition of MEF derivatives may not be necessary for therapeutic effect. nih.gov

Another formulation mentioned in research is a tablet containing 120 mg of dimethylfumarate and 95 mg of calcium monoethylfumarate. google.comnih.gov Pharmacokinetic studies of this formulation in healthy subjects revealed that it leads to a rise in serum monomethylfumarate (B1259140) concentrations, with negligible levels of dimethylfumarate and fumaric acid detected. google.com

Table 1: Key Fumaric Acid Esters in Research

| Compound Name | Abbreviation | Role/Finding |

|---|---|---|

| Dimethylfumarate | DMF | Main active component in FAE therapies. nih.govemjreviews.com |

| Monoethylfumarate | MEF | A component in combination therapies for psoriasis. openaccessjournals.comnih.gov |

| Monomethyl fumarate | MMF | The active metabolite of DMF. nih.gov |

| This compound | The calcium salt of MEF, used in some FAE formulations. cfmot.denih.gov | |

| Magnesium monoethylfumarate | A salt of MEF included in some combination therapies. researchgate.net | |

| Zinc monoethylfumarate | A salt of MEF included in some combination therapies. researchgate.net |

Historical Perspectives on Fumaric Acid Derivatives in Therapeutics

The therapeutic use of fumaric acid and its derivatives dates back to 1959, when German chemist Walter Schweckendiek, who himself had psoriasis, first proposed their use. openaccessjournals.comactadermatovenerologicacroatica.hr He theorized that psoriasis might be linked to metabolic defects in the citric acid cycle and that supplementing with fumaric acid could counteract these issues. openaccessjournals.com Due to gastrointestinal irritation from oral fumaric acid, Schweckendiek developed esterified derivatives. openaccessjournals.com

The initial use of FAEs was largely empirical. actadermatovenerologicacroatica.hr In the 1980s, more standardized oral formulations were developed, leading to wider use. actadermatovenerologicacroatica.hrnih.gov A significant milestone was the approval in 1994 of an oral medication in Germany for psoriasis, which contained a mixture of dimethylfumarate and salts of monoethylfumarate. actadermatovenerologicacroatica.hrnih.govnih.gov This made it the most common systemic therapy for psoriasis in that country. openaccessjournals.comactadermatovenerologicacroatica.hr

For over two decades, FAEs have been a successful treatment for psoriasis in several European countries due to their immunomodulatory, anti-inflammatory, and anti-oxidative effects. openaccessjournals.com While initially believed to work by correcting a fumaric acid deficiency, it is now understood that multiple inflammatory pathways are involved in psoriasis and that FAEs modulate these pathways. emjreviews.com

Table 2: Timeline of Fumaric Acid Derivatives in Therapeutics

| Year | Event |

|---|---|

| 1959 | The therapeutic use of fumaric acid derivatives was first proposed by the German chemist Walter Schweckendiek. openaccessjournals.comactadermatovenerologicacroatica.hr |

| 1980s | More standardized oral preparations of fumaric acid esters were developed. actadermatovenerologicacroatica.hrnih.gov |

| 1994 | A combination drug containing dimethylfumarate and salts of monoethylfumarate was approved for the treatment of psoriasis in Germany. actadermatovenerologicacroatica.hrnih.govnih.gov |

Structure

3D Structure of Parent

Eigenschaften

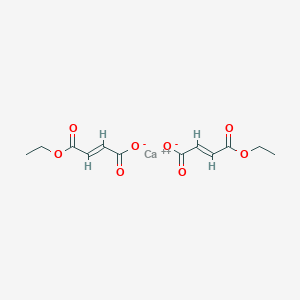

IUPAC Name |

calcium;(E)-4-ethoxy-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O4.Ca/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2/b2*4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOONQYHBMBCNDD-SYWGCQIGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)[O-].CCOC(=O)/C=C/C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14CaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2459-05-4 (Parent) | |

| Record name | Calcium monoethylfumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062008224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

326.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62008-22-4 | |

| Record name | Calcium monoethylfumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062008224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium monoethylfumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcium diethyl difumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM MONOETHYLFUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37SBE2S23Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Actions and Underlying Mechanisms of Calcium Monoethylfumarate

Cellular and Molecular Pharmacodynamics of Calcium Monoethylfumarate

The therapeutic potential of this compound stems from its ability to modulate various cellular processes, including cell proliferation, immune responses, oxidative stress, and apoptosis.

Antiproliferative Effects and Modulatory Pathways in Cell Cultures

This compound has demonstrated antiproliferative activity in cell cultures, specifically in hyperproliferative HaCaT keratinocytes. nih.gov Studies have shown that it can inhibit DNA and protein synthesis in these cells. nih.gov The concentration required for 50% inhibition (IC50) of DNA and protein synthesis was found to be 215 µM and 230 µM, respectively. nih.gov Notably, antiproliferative effects were observed at subtoxic concentrations of 4 µM. nih.gov This suggests a potential for therapeutic intervention without causing significant cell death. The antiproliferative action of fumaric acid derivatives is thought to be mediated, at least in part, by an elevation of intracellular calcium levels, which can lead to cell cycle arrest. researchgate.net

Table 1: Antiproliferative and Cytotoxic Effects of Fumaric Acid Derivatives in HaCaT Keratinocyte Cultures

| Compound | IC50 DNA Synthesis (µM) | IC50 Protein Synthesis (µM) | Antiproliferative Activity at Subtoxic Concentrations |

|---|---|---|---|

| Dimethylfumarate | 2.3 | 2.5 | Yes (1.3 µM) |

| This compound | 215 | 230 | Yes (4 µM) |

| Zinc monoethylfumarate | 133 | 145 | No dissociation between cytotoxic and antiproliferative potential |

| Magnesium monoethylfumarate | 275 | 270 | No dissociation between cytotoxic and antiproliferative potential |

| Fumaric acid | > 960 | > 960 | No dissociation between cytotoxic and antiproliferative potential |

Data sourced from Sebök et al., 1994. nih.gov

Investigations into Immunomodulatory Activities

Fumaric acid esters, including the class to which this compound belongs, are recognized for their immunomodulatory properties. mdpi.comresearchgate.net These compounds can influence the activity of various immune cells such as T-cells, B-cells, dendritic cells, and macrophages. nih.gov While direct studies on the immunomodulatory actions of this compound are less detailed, the broader family of FAEs is known to exert anti-inflammatory effects. mdpi.com For instance, dimethyl fumarate (B1241708) has been shown to have immunomodulatory effects on T-cells. oup.com The immunomodulatory activity of these compounds is a key aspect of their therapeutic efficacy in immune-mediated conditions. mdpi.com

Role in Oxidative Stress Response Mechanisms (e.g., Nrf2 Pathway Activation)

A significant mechanism of action for fumarate esters is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comresearchgate.net The Nrf2 pathway is a primary cellular defense against oxidative stress. mygenefood.com Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). researchgate.net Electrophilic compounds like fumarate esters can react with Keap1, leading to the release and nuclear translocation of Nrf2. researchgate.netnih.gov Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the DNA, initiating the transcription of various cytoprotective genes that encode for antioxidant and anti-inflammatory proteins. mygenefood.comnih.gov This activation helps to mitigate cellular damage from reactive oxygen species (ROS). researchgate.net Dimethyl fumarate and its active metabolite, monomethyl fumarate, are recognized as potent activators of the Nrf2 pathway. researchgate.netnih.gov This mechanism is believed to be central to the therapeutic effects of FAEs in diseases characterized by oxidative stress and inflammation. mdpi.com

Apoptotic and Cytotoxic Potentials in vitro

In vitro studies have explored the apoptotic and cytotoxic potential of this compound. nih.gov Cytotoxicity is typically determined by measuring the release of cytoplasmic enzymes like lactate (B86563) dehydrogenase (LDH). nih.gov For this compound, a clear distinction between its antiproliferative and cytotoxic concentrations has been observed. nih.gov While it inhibits cell proliferation at lower concentrations, higher concentrations are required to induce direct cytotoxicity. nih.gov The process of apoptosis, or programmed cell death, can be triggered by various cellular stressors, including an overload of intracellular calcium and oxidative stress. nih.gov The ability of fumarates to induce apoptosis is a potential mechanism for eliminating hyperproliferating or abnormal cells. nih.gov Studies have shown that an increase in intracellular calcium can initiate apoptotic pathways. nih.govmdpi.com

Metabolic Fate and Biotransformation of Fumarate Esters

The in vivo activity of fumarate esters is heavily dependent on their metabolic conversion.

Enzymatic Hydrolysis and Metabolite Formation (e.g., Monomethyl Fumarate)

Upon oral administration, diesters like dimethyl fumarate (DMF) undergo rapid and extensive hydrolysis by esterases present in the gastrointestinal tract, blood, and various tissues. researchgate.netmedlink.comgoogle.com This enzymatic process cleaves the ester bonds, converting DMF into its primary active metabolite, monomethyl fumarate (MMF). researchgate.netmedlink.com In fact, DMF is often not detectable in the plasma following oral administration due to this rapid conversion. medlink.comgoogle.com Monoesters like monoethyl fumarate are also subject to metabolic processes. nih.govresearchgate.net The rate of this hydrolysis can be influenced by the physicochemical properties of the ester, such as its lipophilicity. nih.gov While spontaneous hydrolysis in an aqueous environment can occur, the process is significantly accelerated by enzymatic activity. nih.govresearchgate.net The resulting metabolites, primarily MMF, are then absorbed into the systemic circulation and are believed to be responsible for the majority of the therapeutic effects observed with FAEs. mdpi.comnih.gov

Comparative Pharmacokinetics of Fumarate Derivatives

Fumaric acid esters (FAEs) have been utilized in the systemic treatment of psoriasis for decades, often in formulations combining dimethylfumarate (DMF) with salts of monoethylfumarate (MEF), such as this compound. ijdvl.comnih.gov Understanding the pharmacokinetic profiles of these derivatives is crucial for elucidating their therapeutic action. Research indicates that DMF is the primary active component within these mixtures, functioning as a prodrug that is rapidly metabolized into monomethylfumarate (B1259140) (MMF), the main bioactive metabolite. mdpi.comnih.govactadermatovenerologicacroatica.hr

Upon oral administration, FAEs are generally absorbed in the small intestine. nih.gov In vitro studies show that DMF is hydrolyzed to MMF in an alkaline environment (pH 8), similar to the small intestine, but remains stable in an acidic environment (pH 1) like the stomach. researchgate.net This suggests that the conversion of DMF to the active MMF primarily occurs after leaving the stomach. bioline.org.br Animal studies have indicated that DMF is rapidly hydrolyzed to MMF in the intestinal mucosa. nih.gov

Human pharmacokinetic studies have further clarified the behavior of these compounds in vivo. Following the oral intake of an enteric-coated tablet containing both 120 mg of DMF and 95 mg of this compound, only MMF was detected in the serum, while DMF and free fumaric acid concentrations remained below the detection limit. nih.govpraxis-schuster.cheur.nl This underscores the rapid and extensive conversion of DMF to MMF. mdpi.com

The pharmacokinetics of MMF exhibit significant variability, particularly when administered with food. eur.nl A study in healthy subjects who received a single tablet containing 120 mg of DMF and 95 mg of this compound revealed differences in absorption depending on whether the tablet was taken in a fasted state or with a standardized breakfast. nih.goveur.nl

The following table summarizes the key pharmacokinetic parameters of monomethylfumarate (MMF) after a single oral dose of a combination tablet (120 mg dimethylfumarate and 95 mg this compound) in healthy subjects under fasted and fed conditions.

Pharmacokinetic Parameters of Monomethylfumarate (MMF) in Healthy Subjects

| Parameter | Fasted State | Fed State |

|---|---|---|

| Cmax (mg/L) | 0.84 (range 0.37–1.29) | 0.48 (range 0–1.22) |

| tmax (min) | 182 (range 120–240) | 361 (range 240–1429) |

| tlag (min) | 90 (range 60–120) | 300 (range 180–723) |

Data derived from a study with ten healthy subjects receiving a single tablet containing 120 mg of dimethylfumarate and 95 mg of calcium-monoethylfumarate. nih.goveur.nl

As shown in the table, administration in a fasted state resulted in a higher mean peak plasma concentration (Cmax) and a significantly shorter time to reach that peak (tmax) compared to administration with food. nih.goveur.nl The lag time (tlag) before the drug appeared in the blood was also considerably shorter under fasting conditions. eur.nl

Further comparative studies have looked at different formulations of fumarate derivatives. For instance, newer formulations have been developed to enhance bioavailability and improve gastrointestinal tolerability compared to older FAE mixtures. google.comgoogle.com Bioequivalence studies are essential in this context. A study comparing a single dose of two Bafiertam™ (monomethyl fumarate) 95 mg capsules to one Tecfidera® (dimethyl fumarate) 240 mg capsule found them to be bioequivalent in terms of the amount of MMF that reaches the systemic circulation. researchgate.net

The table below presents a comparison of the primary pharmacokinetic parameters of MMF from this bioequivalence study.

Bioequivalence of Monomethyl Fumarate (MMF) from Bafiertam™ and Tecfidera®

| Parameter | Bafiertam™ (2 x 95 mg MMF) | Tecfidera® (1 x 240 mg DMF) | Geometric LS Mean Ratio (90% CI) |

|---|---|---|---|

| AUC0–t (ng·h/mL) | 8500.2 | 8781.0 | 96.80% (92.18–101.64) |

| AUC0–inf (ng·h/mL) | 8718.6 | 9048.8 | 96.35% (91.81–101.12) |

| Cmax (ng/mL) | 2379.7 | 2270.0 | 104.84% (95.54–115.05) |

Data from a study comparing single oral doses of Bafiertam™ and Tecfidera®. researchgate.net

These findings demonstrate that while different fumarate ester formulations exist, the ultimate delivery of the active metabolite MMF is the key pharmacokinetic endpoint. Although this compound is a component of some older formulations, studies have shown that DMF monotherapy is as effective as the combination of DMF and MEF salts, suggesting the salts of MEF, including this compound, may not be necessary for the therapeutic effect in psoriasis. nih.gov The primary pharmacokinetic focus remains on the efficient conversion of the prodrug (like DMF) to its active metabolite, MMF. mdpi.comnih.gov

Preclinical Research and Disease Models of Calcium Monoethylfumarate

In Vitro Experimental Models for Efficacy Assessment

Cell Line-Based Studies (e.g., Keratinocyte Models)

The effects of monoethylfumarate and its related compound, monomethylfumarate (B1259140) (MMF), have been investigated in keratinocyte cell lines to understand their mechanism of action in skin disorders like psoriasis. Psoriasis is characterized by hyperproliferation and abnormal differentiation of keratinocytes. nih.gov

In vitro studies have shown that MMF has direct effects on keratinocytes, including inhibiting proliferation and promoting differentiation. nih.govnih.gov Specifically, MMF was found to dose-dependently inhibit the incorporation of [3H]thymidine into the DNA of keratinocytes, indicating a direct anti-proliferative effect. nih.gov Furthermore, MMF treatment increased the protein levels of keratin (B1170402) 10, an early marker for keratinocyte differentiation, and enhanced the activity of transglutaminase, a late differentiation marker. nih.govnih.gov These findings suggest that by promoting the natural differentiation process of keratinocytes, MMF helps to normalize the psoriatic phenotype. nih.gov

In addition to its effects on proliferation and differentiation, MMF has demonstrated anti-inflammatory properties in keratinocyte models. In 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced keratinocytes, MMF significantly inhibited the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNFα), interleukin-6 (IL-6), and interleukin-1α (IL-1α). nih.govnih.gov

| In Vitro Keratinocyte Model Findings | |

| Compound | Monomethylfumarate (MMF) |

| Effect on Proliferation | Inhibition of [3H]thymidine incorporation |

| Effect on Differentiation | Increased protein level of keratin 10Increased activity of transglutaminase |

| Anti-inflammatory Effects | Inhibition of TNFα, IL-6, and IL-1α expression in TPA-induced keratinocytes |

Primary Cell Culture Systems

Research on fumaric acid esters has extended to primary cell cultures to understand their effects in a more physiologically relevant context. In primary cultures of human astrocytes, a mixture of monoethylfumarate salts (including calcium, magnesium, and zinc salts) and dimethylfumarate (DMF) was shown to induce the translocation of the transcription factor NRF2 to the nucleus. researchgate.net NRF2 is a key regulator of the cellular antioxidant response. oup.com

The effects of DMF and MEF on cellular glutathione (B108866) (GSH), a major antioxidant, were also evaluated in primary human astrocyte cultures. The findings indicated that DMF and MEF have different effects on GSH levels, which may contribute to their distinct pharmacological profiles. researchgate.net These studies in primary glial cells are relevant for understanding the neuroprotective effects of fumaric acid esters observed in neuroinflammatory and neurodegenerative models.

In Vivo Animal Models for Therapeutic Evaluation

Dermal Inflammatory Disease Models (e.g., Psoriasis Analogues)

Fumaric acid esters have been used for the treatment of psoriasis for decades. nih.gov Animal models of psoriasis are used to evaluate the efficacy of new therapeutic agents. While specific studies on calcium monoethylfumarate in these models are not detailed in the provided search results, the effectiveness of FAE mixtures containing MEF salts has been established. nih.gov

The therapeutic effects of FAEs in psoriasis are attributed to their immunomodulatory and anti-proliferative actions. In vivo, FAEs are thought to influence the function of various immune cells and keratinocytes. nih.gov The mechanisms include the inhibition of cytokine-induced expression of adhesion molecules on dermal fibroblasts and endothelial cells.

Neuroinflammatory and Neurodegenerative Models

The neuroprotective potential of fumaric acid esters has been investigated in several animal models of neurodegenerative diseases, driven by their anti-inflammatory and antioxidant properties. oup.comnih.govplos.org

In a mouse model of Huntington's disease (R6/2 and YAC128 transgenic mice), treatment with dimethylfumarate (DMF) showed significant therapeutic benefits. nih.govplos.org The study observed that DMF treatment prevented weight loss, attenuated motor impairment, and increased the average survival time in R6/2 mice. nih.govplos.org Histological analysis revealed a preservation of morphologically intact neurons in the striatum and motor cortex. nih.govplos.org These beneficial effects were associated with an increased immunoreactivity of the transcription factor Nrf2 in neuronal subpopulations, which plays a crucial role in the cellular defense against oxidative stress. nih.govplos.org

In models of multiple sclerosis, another neurodegenerative disease with a significant inflammatory component, FAEs have also shown neuroprotective effects. oup.com Studies in experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, demonstrated that DMF treatment leads to neuroprotective effects that are dependent on the Nrf2 oxidative stress response pathway. oup.com

Furthermore, in a rat model of arthritis pain, which has a neuroinflammatory component, monomethyl fumarate (B1241708) (MMF) was found to inhibit pain behaviors and reduce the activity of neurons in the amygdala, a brain region involved in the emotional-affective aspects of pain. nih.gov

| Neuroprotective Effects of Fumaric Acid Esters in Animal Models | |

| Disease Model | Huntington's Disease (R6/2 and YAC128 mice) |

| Compound | Dimethylfumarate (DMF) |

| Observed Effects | - Prevented weight loss- Attenuated motor impairment- Increased survival time- Preservation of neurons in striatum and motor cortex- Increased Nrf2 immunoreactivity |

| Disease Model | Multiple Sclerosis (EAE model) |

| Compound | Dimethylfumarate (DMF) |

| Observed Effects | - Neuroprotective effects dependent on Nrf2 pathway |

| Disease Model | Arthritis Pain (rat model) |

| Compound | Monomethylfumarate (MMF) |

| Observed Effects | - Inhibition of pain behaviors- Reduced neuronal activity in the amygdala |

Ocular Disease Models (e.g., Age-Related Macular Degeneration)

Recent research has explored the therapeutic potential of mono-ethyl fumarate (MEF) in the context of age-related macular degeneration (AMD), a leading cause of vision loss. mdpi.comnih.gov

In an in vitro model using ARPE-19 cells (a human retinal pigment epithelial cell line), MEF demonstrated a protective effect against cell death induced by A2E (a component of lipofuscin that accumulates in AMD) and blue light exposure. mdpi.comnih.gov MEF treatment significantly increased the expression of antioxidant proteins, including HO-1, NQO1, and SOD1, in these cells. mdpi.comnih.gov

In a mouse model of retinal degeneration induced by sodium iodate, which mimics features of dry AMD, MEF treatment helped to preserve retinal thickness and the layered structure of the retina. mdpi.comnih.gov The expression of antioxidant proteins SOD1 and GPX4 was significantly increased in the retinas of MEF-treated mice. mdpi.com Concurrently, MEF treatment reduced the levels of apoptosis-related factors, as indicated by a decreased Bax/Bcl-2 ratio and reduced Caspase-3 cleavage. mdpi.comnih.gov These findings suggest that MEF may be a promising therapeutic candidate for AMD due to its anti-oxidative and anti-apoptotic properties. mdpi.com

| Therapeutic Effects of Mono-Ethyl Fumarate in AMD Models | |

| In Vitro Model | ARPE-19 cells with A2E and blue light-induced damage |

| Observed Effects | - Protection from cell death- Increased expression of antioxidant proteins (HO-1, NQO1, SOD1) |

| In Vivo Model | Sodium iodate-induced retinal degeneration in C57BL/6J mice |

| Observed Effects | - Preservation of retinal thickness and structure- Increased expression of antioxidant proteins (SOD1, GPX4)- Reduction of apoptosis-related factors (Bax/Bcl-2 ratio, Caspase-3 cleavage) |

Investigations in Cancer Models

There is currently no specific information available in peer-reviewed scientific literature regarding preclinical research on this compound in cancer models. While related fumaric acid esters, such as dimethyl fumarate, have been investigated for their potential anti-cancer properties, dedicated studies on the efficacy and mechanism of action of this compound as a standalone agent in oncology are not present in the accessible scientific domain. Research into a related compound, Fumaric Acid Monoethyl Ester, has suggested an inhibitory effect on DNA synthesis in cultured human lymphocytes and an ability to curb the proliferation of human keratinocytes, which was associated with a temporary increase in intracellular free calcium. coompo.com However, these findings are not specific to cancer models or the calcium salt form.

Toxicological Profiles and Safety Assessments in Preclinical Settings

Comprehensive toxicological profiles and safety assessments for this compound in preclinical settings are not detailed in the available scientific literature. The DrugBank entry for this compound explicitly states that toxicity data is "Not Available". drugbank.com While toxicological data exists for other calcium salts and related fumarate compounds, this information is not directly applicable to this compound.

Acute Toxicity Studies

No formal acute toxicity studies for this compound have been published in the scientific literature. Therefore, key metrics such as the LD50 (lethal dose, 50%) are undetermined.

Interactive Data Table: Acute Toxicity of this compound

| Test | Species | Route of Administration | LD50 | Source |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Sub-chronic and Chronic Toxicity Investigations

There are no available reports on the sub-chronic or chronic toxicity of this compound in preclinical models. Long-term effects of exposure to this specific compound have not been documented in the scientific literature.

Interactive Data Table: Sub-chronic and Chronic Toxicity of this compound

| Duration | Species | Route of Administration | NOAEL | Key Findings | Source |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Genotoxicity Assessments

No studies assessing the genotoxic potential of this compound, such as the Ames test, chromosomal aberration tests, or in vivo micronucleus assays, are present in the public domain.

Interactive Data Table: Genotoxicity of this compound

| Assay | Test System | Result | Source |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Organ-Specific Toxicity Evaluations

Specific preclinical studies evaluating the potential organ-specific toxicity of this compound on systems such as the hepatic, renal, cardiovascular, or nervous systems have not been reported. While renal toxicity has been noted in animal studies of related compounds like dimethyl fumarate and diroximel fumarate, this cannot be directly extrapolated to this compound. drugs.com

Interactive Data Table: Organ-Specific Toxicity of this compound

| Organ/System | Species | Study Type | Observations | Source |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Clinical Investigations and Therapeutic Applications of Calcium Monoethylfumarate

Historical and Current Clinical Utility of Fumaric Acid Esters

Fumaric acid esters (FAEs) are derivatives of fumaric acid, a naturally occurring dicarboxylic acid. Their therapeutic potential was first reported in 1959 by the German chemist Walter Schweckendiek, who self-treated his psoriasis with these compounds. huidziekten.nl This initiated decades of empirical development, primarily in Germany, Switzerland, and the Netherlands. nih.gov In 1994, a specific mixture of FAEs was approved in Germany for treating severe psoriasis, establishing its place in dermatological therapy. nih.gov This formulation, known as Fumaderm®, contains dimethylfumarate (DMF) and three salts of monoethylfumarate (MEF), including calcium monoethylfumarate. nih.govnih.govnih.gov While DMF is considered the main bioactive component, which is rapidly metabolized to monomethylfumarate (B1259140) (MMF), the combination with MEF salts was found to be more clinically effective than DMF alone. huidziekten.nlnih.govmdpi.com FAEs are recognized for their immunomodulating, anti-inflammatory, and anti-oxidative properties. nih.gov

Fumaric acid esters are a well-established systemic treatment for moderate-to-severe plaque psoriasis, demonstrating significant efficacy in improving disease severity. tandfonline.com Clinical studies have consistently shown that a substantial percentage of patients achieve significant clearance of psoriatic lesions. nih.gov Approximately 50-70% of patients achieve a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) within four months of treatment. nih.gov Long-term retrospective studies have shown sustained efficacy, with one large study of 984 patients reporting that 82% had marked or clear improvement after 36 months of continuous therapy. nih.govpraxis-schuster.ch

The efficacy of FAEs can be enhanced when used in combination with other topical treatments. A double-blind, randomized controlled trial demonstrated that adding topical calcipotriol (B1668217) (a vitamin D analog) to oral FAE therapy resulted in a faster clinical response compared to FAEs with a placebo ointment. nih.gov This combination therapy also exhibited an FAE-sparing effect. nih.gov The use of FAEs in conjunction with other systemic therapies has also been explored, showing potential for dose reduction of more hazardous drugs while maintaining control of severe psoriasis. researchgate.net

| Study Type | Key Findings | Reference |

|---|---|---|

| Retrospective, Multicenter Study (n=984) | After 36 months of FAE therapy, 82% of patients showed marked or clear improvement in psoriasis. | nih.govpraxis-schuster.ch |

| General Clinical Efficacy | 50-70% of patients typically achieve PASI 75 response after 16 weeks of treatment. | nih.gov |

| Double-Blind, Vehicle-Controlled RCT | Combination of oral FAEs and topical calcipotriol leads to a faster clinical response than FAEs alone. | nih.gov |

| Retrospective Analysis (n=12) | FAEs used in combination with other systemic agents (e.g., ciclosporin, methotrexate) allowed for dose reduction of the other drugs. | researchgate.net |

The therapeutic properties of Fumaric Acid Esters have prompted investigations into their use for other chronic inflammatory and granulomatous skin diseases beyond psoriasis. Case reports and small studies have suggested potential efficacy in treating conditions that are often resistant to conventional therapies.

Disseminated Granuloma Annulare: Several case reports have described successful treatment of disseminated granuloma annulare with FAEs, suggesting they may be a viable option for severe cases unresponsive to treatments like PUVA and potent topical corticosteroids.

Necrobiosis Lipoidica: Data from a study involving eighteen patients with histopathologically confirmed necrobiosis lipoidica showed a significant decrease in the mean clinical score after an average of 7.7 months of FAE treatment. The improvement remained stable during a six-month follow-up period.

Sarcoidosis: Some reports indicate a positive effect of FAEs on both cutaneous and systemic sarcoidosis. nih.gov

While these exploratory studies are promising, the evidence is not as robust as it is for psoriasis, and further controlled clinical trials are needed to establish the definitive efficacy and role of FAEs in these other dermatological conditions. nih.gov

Clinical Trial Methodologies and Study Designs Involving Fumarate (B1241708) Derivatives

The clinical development and evaluation of fumarate derivatives have utilized a range of study designs to establish efficacy and understand their real-world effectiveness. These methodologies include rigorous randomized controlled trials, long-term observational studies, and the assessment of specific biomarkers to measure the biological activity of the treatment.

Randomized Controlled Trials (RCTs) form the cornerstone of evidence for the efficacy of Fumaric Acid Esters. Several RCTs have demonstrated the superiority of FAEs over placebo in treating moderate-to-severe plaque psoriasis. nih.gov A systematic review identified six RCTs involving a combined total of 544 participants; five of these compared FAEs to a placebo, while one compared FAEs to methotrexate (B535133). nih.govcochrane.org

A key German multicenter, double-blind RCT published in 1994 involved 100 patients randomized to receive either an FAE mixture (Fumaderm®) or a placebo for 16 weeks. nih.govpraxis-schuster.ch The results showed a statistically significant superiority of the FAE treatment group over the placebo group. praxis-schuster.ch Specifically, the mean Psoriasis Area and Severity Index (PASI) in the FAE group decreased by 50%, from 21.6 at baseline to 10.8 after 16 weeks. nih.gov Another placebo-controlled RCT found a 68% reduction in the affected body surface area in the FAE-treated group. huidziekten.nlnih.gov When compared to methotrexate, FAEs showed similar benefits after 12 weeks in terms of changes in disease severity. cochrane.org

| Trial Design | Comparator | Number of Patients | Duration | Primary Outcome Highlight | Reference |

|---|---|---|---|---|---|

| German Multicenter, Double-Blind RCT | Placebo | 100 | 16 weeks | 50% mean decrease in PASI score for the FAE group. | nih.govpraxis-schuster.ch |

| Dutch Placebo-Controlled RCT | Placebo, Octyl Fumarate | 39 | Not Specified | 68% reduction in affected body surface area for the FAE group. | huidziekten.nlnih.gov |

| Systematic Review of RCTs | Placebo | 247 (in meta-analysis) | 12-16 weeks | PASI 50 achieved by 64% on FAEs vs. 14% on placebo. | cardiff.ac.uk |

| Head-to-Head RCT | Methotrexate | 54 (27 per group) | 12 weeks | Benefit of FAEs was similar to methotrexate in changing disease severity. | cochrane.org |

In addition to RCTs, a substantial body of evidence for the effectiveness of FAEs comes from observational studies and real-world data. nih.gov A systematic review identified 29 observational studies that, combined with RCTs, evaluated FAEs in a total of 3,439 patients. nih.gov These studies support the findings from controlled trials and provide valuable insights into the long-term performance of the treatment in daily clinical practice. tandfonline.comresearchgate.net

The largest observational study was a retrospective, multicenter analysis from 2009 that included 984 psoriasis patients treated with FAEs. nih.govpraxis-schuster.ch This study found a high rate of marked or clear improvement, which increased over time: 67% after six months, 78% after 24 months, and 82% after 36 months of therapy. praxis-schuster.ch Data from national registries, such as the German Psoriasis Registry PsoBest and the British Association of Dermatologists Biologic Interventions Register (BADBIR), also contribute to the real-world evidence base. tandfonline.commanchester.ac.uk An analysis from the PsoBest registry on 444 patients confirmed the effectiveness of FAEs over a 12-month period in a real-world setting. tandfonline.com These studies are crucial for understanding drug survival, patient characteristics influencing response, and long-term efficacy outside the strict confines of a clinical trial. tandfonline.com

Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a drug has had a biological effect on the body. accelsiors.com In the context of fumarate derivatives, these biomarkers are essential for understanding the mechanism of action and quantifying the drug's immunomodulatory and anti-inflammatory impact. nih.govbohrium.com The therapeutic effects of FAEs in psoriasis are believed to stem from their ability to modulate immune responses, particularly by shifting the T-cell response and inhibiting the proliferation of keratinocytes. huidziekten.nl

Clinical studies assessing FAEs often include the evaluation of immunological biomarkers. For instance, FAEs have been shown to affect T-lymphocyte populations, including peripheral CD4+ and CD8+ cells. huidziekten.nl The mechanism is thought to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcriptional pathway, a critical cellular defense system against oxidative stress. mdpi.combohrium.com Furthermore, FAEs can influence the expression of adhesion molecules on endothelial cells and alter the secretion of cytokines. researchgate.net Biomarkers used in clinical studies may therefore include:

Counts of T-cell subsets (e.g., CD4+, CD8+, T-helper Th1, Th17). mdpi.com

Levels of pro-inflammatory and anti-inflammatory cytokines.

Expression of cellular activation markers. researchgate.net

Markers of oxidative stress. mdpi.com

The use of such PD biomarkers can help streamline drug development and provide surrogate endpoints that correlate with clinical outcomes, potentially reducing the need for extensive, large-scale efficacy trials. accelsiors.comnih.gov

Assessment of Clinical Safety and Tolerability Profiles

The evaluation of the safety and tolerability of this compound is primarily derived from studies involving formulations of fumaric acid esters (FAEs), where it is a component alongside dimethylfumarate and other monoethylfumarate salts. In these combination therapies, dimethylfumarate is considered the main active compound.

Incidence and Nature of Adverse Events

Adverse events are common during treatment with fumaric acid esters, with a significant number of patients experiencing side effects, particularly during the initial phase of therapy. The most frequently reported adverse events associated with FAEs are gastrointestinal symptoms and flushing of the skin. nih.gov

Gastrointestinal issues can manifest as abdominal pain, diarrhea, and nausea. Flushing is another common complaint, characterized by a sensation of heat and facial redness. These side effects may lead to the discontinuation of treatment in a notable percentage of patients. nih.gov

While specific data on the incidence of adverse events caused solely by this compound is limited, the table below summarizes the common adverse events observed with combination FAE therapy.

| Adverse Event Category | Specific Adverse Events | Reported Frequency |

|---|---|---|

| Gastrointestinal | Abdominal pain, Diarrhea, Nausea | Common, especially in the initial weeks of treatment |

| Vascular | Flushing | Common |

| Blood and Lymphatic System | Lymphocytopenia, Eosinophilia | Commonly observed, but rarely lead to treatment discontinuation nih.gov |

| Renal and Urinary | Proteinuria | Commonly observed, but rarely requires treatment discontinuation nih.gov |

Long-term Safety Monitoring

Long-term safety data for fumaric acid esters, which include this compound, suggest a favorable profile. nih.gov Extended treatment has not been associated with an increased risk of serious adverse events such as infections or malignancies. nih.gov

One of the advantages highlighted in long-term treatment with these formulations is their good tolerability over time. While laboratory abnormalities like lymphocytopenia, eosinophilia, and proteinuria are frequently observed, they seldom necessitate stopping the therapy. nih.gov Early concerns in the history of FAE development regarding acute renal toxicity have been addressed in more modern, standardized oral preparations. nih.gov Retrospective studies have shown no major adverse events during long-term treatment with FAEs. nih.gov

Advanced Research Methodologies and Future Directions for Calcium Monoethylfumarate

Synthesis and Optimization Strategies for Calcium Monoethylfumarate

The development of efficient and controlled synthesis processes is crucial for ensuring the quality, purity, and consistency of active pharmaceutical ingredients like this compound.

Novel Synthetic Routes and Process Development

While specific novel synthetic routes for this compound are not extensively detailed in publicly available literature, its preparation can be inferred from established principles of organic salt formation. The synthesis is a straightforward acid-base reaction where monoethyl fumarate (B1241708) is reacted with a suitable calcium salt.

The process generally involves two key stages:

Esterification: Fumaric acid is esterified to produce monoethyl fumarate. This is a critical step where reaction conditions must be controlled to minimize the formation of the diester, diethyl fumarate.

Salt Formation: The resulting monoethyl fumarate is then neutralized with a calcium base, such as calcium hydroxide (B78521) or calcium carbonate, to yield this compound. The final product is typically isolated as a stable, crystalline solid.

Process development and optimization efforts are centered on controlling reaction parameters to maximize yield and purity. This includes optimizing temperature, reaction time, solvent selection, and the molar ratio of reactants. For instance, in related processes for creating solid dispersions, melt processing temperatures are carefully controlled to between 92°C and 110°C to ensure the stability of the components google.com. The goal is to develop a scalable, cost-effective, and reproducible manufacturing process suitable for pharmaceutical production.

| Parameter | Objective | Typical Considerations |

|---|---|---|

| Temperature | Control reaction rate and prevent side-product formation | Moderate temperatures for esterification; controlled temperature during salt formation to ensure proper crystallization. |

| Solvent | Ensure solubility of reactants and facilitate product isolation | Use of pharmaceutically acceptable solvents (e.g., ethanol, water) from which the final salt can be precipitated and easily dried. |

| Reactant Stoichiometry | Maximize conversion of monoethyl fumarate to the calcium salt | Precise control of the molar ratio of monoethyl fumarate to the calcium source to avoid unreacted starting materials. |

| Purification | Remove impurities | Recrystallization or washing steps to remove unreacted starting materials and by-products. |

Purity and Impurity Profiling Methodologies

Ensuring the purity of this compound is critical for its safety and efficacy. Impurity profiling involves the detection, identification, and quantification of any unwanted chemicals. Regulatory bodies like the ICH, USFDA, and others mandate strict purity requirements ijprajournal.comresearchgate.netiajps.com.

The primary analytical technique for impurity profiling is High-Performance Liquid Chromatography (HPLC) iajps.com. HPLC methods, particularly Reverse-Phase HPLC (RP-HPLC), are developed and validated to separate the main compound from any potential impurities. These methods must be stability-indicating, meaning they can separate degradation products from the intact drug substance researchgate.net.

Common methodologies include:

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of impurities. UV detectors are often employed for routine analysis of molecules with UV-active functional groups mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique used for the identification of unknown impurities by providing mass information, which helps in structure elucidation ijprajournal.com. This is particularly useful for separating isobaric compounds, such as geometric isomers mtc-usa.com.

Gas Chromatography (GC): Primarily used to identify and quantify residual solvents that may be present from the synthesis process. Headspace GC is a preferred technique for this purpose ijprajournal.com.

| Potential Impurity | Source | Analytical Method |

|---|---|---|

| Fumaric Acid | Unreacted starting material | HPLC, LC-MS researchgate.netacs.org |

| Maleic Acid | Isomer of fumaric acid | LC-MS mtc-usa.com |

| Diethyl Fumarate | By-product of esterification | HPLC, GC-MS |

| Residual Solvents | Synthesis process | Headspace GC ijprajournal.com |

| Inorganic Salts | Reactants or by-products | Ion Chromatography, Atomic Absorption Spectroscopy |

Pharmaceutical Formulation and Advanced Drug Delivery Systems Research

Research in formulating this compound focuses on improving its delivery to enhance efficacy and patient compliance, often by mitigating gastrointestinal side effects associated with fumaric acid esters patexia.com.

Development of Modified Release Formulations

Standard fumaric acid ester formulations can cause gastrointestinal issues. To overcome this, modified-release dosage forms are developed to control the rate and location of drug release patexia.comgoogle.com.

Enteric Coating: This is the most common strategy. Enteric-coated tablets are designed to remain intact in the acidic environment of the stomach and dissolve only in the more alkaline pH of the small intestine nih.govjustia.com. This protects the stomach from irritation and prevents the premature hydrolysis of the ester. Commercial products containing fumaric acid esters, including this compound, utilize this technology nih.govjustia.comresearchgate.net. The coating often consists of pH-sensitive polymers like methacrylic acid copolymers google.com.

Matrix Tablets: In this approach, the active ingredient is embedded within a polymer matrix that erodes or swells to release the drug slowly over time. This provides a sustained-release profile, maintaining therapeutic drug levels for an extended period and reducing dosing frequency google.com.

Multi-particulate Systems: These systems involve formulating the drug into multiple small units, such as beads or minitablets, which are then filled into a capsule. Each particle can be individually coated to achieve a desired release profile. This approach can offer more predictable gastric emptying and a more uniform drug release compared to single-unit tablets google.com.

Nano-formulations and Targeted Delivery Approaches

Nanotechnology offers promising strategies to improve the delivery of therapeutic agents. For this compound, nano-formulations could enhance solubility, protect the drug from degradation, and potentially target specific tissues.

Calcium Phosphate (B84403) Nanoparticles (CPNs): Given that the drug is a calcium salt, using calcium phosphate as a nanocarrier is a highly synergistic approach. CPNs are biocompatible, biodegradable, and have a strong affinity for various biomolecules nih.govresearchgate.netqub.ac.uk. They are stable at neutral pH but dissolve in the acidic environment of endosomes and lysosomes within cells, triggering the release of their payload directly inside the target cell nih.govnih.gov. This pH-responsive behavior makes them ideal for intracellular drug delivery.

Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanocarriers that can encapsulate lipophilic drugs like fumaric acid esters chemisgroup.us. These nanoparticles can improve oral bioavailability by facilitating absorption through the lymphatic system and protecting the drug from enzymatic degradation in the gastrointestinal tract researchgate.net. Research on dimethyl fumarate has shown that SLNs can enhance oral bioavailability and increase drug concentrations in the brain researchgate.net.

Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate drugs, offering controlled and sustained release. These systems can be functionalized with targeting ligands to direct the nanoparticles to specific cells or tissues, thereby increasing efficacy and reducing off-target effects.

| Nano-formulation Type | Mechanism of Action | Potential Advantages for this compound |

|---|---|---|

| Calcium Phosphate Nanoparticles (CPNs) | Encapsulation and pH-sensitive dissolution in endosomes nih.govnih.gov | High biocompatibility; synergistic with the calcium salt; targeted intracellular release. |

| Solid Lipid Nanoparticles (SLNs) | Encapsulation in a lipid matrix, enhancing absorption chemisgroup.usresearchgate.net | Improved oral bioavailability; protection from GI degradation. |

| Polymeric Nanoparticles | Encapsulation within a polymer matrix for controlled release | Sustained release profile; potential for surface functionalization for active targeting. |

Bioavailability Enhancement Strategies

Enhancing the bioavailability of this compound is key to maximizing its therapeutic effect. Bioavailability is influenced by aqueous solubility and membrane permeability.

Prodrug Approach: Fumaric acid esters like dimethyl fumarate and monoethyl fumarate are effectively prodrugs. After oral administration, they are rapidly hydrolyzed by esterases into the active metabolite, monomethyl fumarate (MMF) nih.govannexpublishers.com. The ester form enhances lipophilicity, which improves absorption across the gastrointestinal wall compared to the more polar fumaric acid nih.gov.

Salt Formation: The conversion of monoethyl fumarate into its calcium salt is a fundamental strategy to modify its physicochemical properties, such as solubility and stability, which can influence its dissolution rate and subsequent absorption.

Solid Dispersions: This technique involves dispersing the drug in a carrier matrix at the molecular level, typically using polymers or sugars like xylitol (B92547) google.com. This can significantly enhance the dissolution rate of poorly soluble drugs by presenting the drug in an amorphous, high-energy state nih.gov. Fumaric acid has been successfully formulated into solid dispersions to improve its dissolution characteristics google.com.

Nano-sizing: As discussed in the nano-formulations section, reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can lead to a significant increase in dissolution velocity and saturation solubility, thereby enhancing bioavailability researchgate.net.

Systems Biology and Omics Approaches in Fumarate Research

Systems biology offers a holistic approach to understanding the complex interactions within biological systems, moving beyond the traditional "one target, one drug" paradigm. In the context of fumarate research, particularly concerning this compound and its active metabolite monoethyl fumarate (MEF), systems biology integrates various "omics" data to elucidate the comprehensive effects of these compounds on cellular networks. This approach is crucial for identifying novel therapeutic targets and understanding the multifaceted mechanisms of action of fumarates.

Proteomic and Metabolomic Investigations of Drug Response

Proteomics , the large-scale study of proteins, has been instrumental in identifying the protein targets of fumarate esters like dimethyl fumarate (DMF), a related compound that is metabolized to monomethyl fumarate (MMF). These studies have revealed that DMF and MMF covalently modify cysteine residues on a wide range of intracellular proteins, a process known as "succination". This modification can alter protein function and is thought to be a key mechanism behind the therapeutic effects of fumarates.

A chemical proteomic approach identified numerous DMF-sensitive cysteine residues in human T-cells, some of which are on proteins with established roles in immune regulation, such as protein kinase C θ (PKCθ). This highlights how proteomics can pinpoint specific molecular interactions that contribute to the immunomodulatory effects of fumarates.

Metabolomics , the study of small molecules or metabolites within cells and tissues, provides a snapshot of the physiological state of a biological system. In fumarate research, metabolomics has been used to understand the metabolic shifts that occur in response to treatment. For instance, studies in patients with relapsing-remitting multiple sclerosis (RRMS) treated with DMF have shown significant alterations in the circulating metabolome, including changes in lipid metabolism. Untargeted metabolomics can help identify biomarkers of drug response and reveal metabolic pathways affected by fumarate treatment.

Integrative multi-omics approaches, combining proteomics and metabolomics, offer a more comprehensive understanding of drug action. For example, in the study of fumarate hydratase-deficient renal cell carcinoma, multi-omics analyses have provided insights into the aggressive nature of the disease and potential therapeutic strategies.

Transcriptomic Analysis of Gene Expression Modulation

Transcriptomics involves the study of the complete set of RNA transcripts produced by the genome. This analysis reveals how fumarates modulate gene expression to exert their therapeutic effects. A key pathway influenced by fumarates is the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. Fumarates are known to activate Nrf2, which in turn induces the expression of a battery of antioxidant and cytoprotective genes.

Transcriptomic studies have compared the effects of different fumarate compounds, such as MMF and diroximel fumarate (DRF), on gene expression in astrocytes. These studies have shown that while some effects are consistent with Nrf2 activation, there are also unique transcriptional signatures for different fumarate derivatives, suggesting distinct mechanisms of action. For example, some next-generation fumarates have been shown to suppress both NF-κB and IRF1 pathways, contributing to the mitigation of inflammation.

The integration of transcriptomic data with other omics data allows for the construction of comprehensive network models of fumarate action, providing a deeper understanding of their impact on cellular signaling and regulatory networks.

Emerging Therapeutic Potentials and Repurposing Research

The well-established anti-inflammatory, immunomodulatory, and antioxidative properties of fumarates have spurred research into their potential use for a broadening range of diseases beyond their current approved indications for psoriasis and multiple sclerosis.

Exploration in Autoimmune Diseases Beyond Psoriasis

Given their success in treating psoriasis, an autoimmune skin condition, researchers are exploring the efficacy of fumarates in other autoimmune disorders. The underlying mechanism, which involves modulating immune responses, such as inducing a shift from a Th1 to a Th2 profile, suggests potential benefits in a variety of autoimmune conditions. A case study has already shown beneficial effects of fumarates in two patients with lupus erythematosus. The ability of dimethyl fumarate to reduce plasmablast differentiation and antibody production further supports its potential application in antibody-mediated autoimmune diseases.

Role in Chronic Inflammatory Conditions

The therapeutic action of fumarates is closely linked to their ability to counteract inflammation and oxidative stress, which are common pathological features of many chronic inflammatory diseases. Pre-clinical and clinical investigations are underway to evaluate the potential of fumarates in conditions such as rheumatoid arthritis and various lymphomas. The ability of fumarates to inhibit the pro-inflammatory NF-κB pathway and activate the Nrf2 antioxidant response provides a strong rationale for their use in a wide spectrum of chronic inflammatory disorders.

Potential in Ophthalmic Disorders

Emerging research indicates a promising role for fumarates in the treatment of ophthalmic disorders, many of which have underlying inflammatory and oxidative stress components. The Nrf2 pathway, a key target of fumarates, is known to be impaired in several eye diseases, including age-related macular degeneration (AMD), diabetic retinopathy, and glaucoma.

A recent study demonstrated the retinal protective effect of mono-ethyl fumarate (MEF) in an experimental model of AMD. MEF was found to protect retinal cells from death, preserve retinal structure, and increase the expression of antioxidant proteins. These findings suggest that MEF could be a promising therapeutic candidate for managing AMD. The neuroprotective effects of fumarates observed in multiple sclerosis patients, including the prevention of retinal ganglion cell loss, further support their potential in treating eye pathologies.

Table of Research Findings on Emerging Therapeutic Potentials of Fumarates

| Therapeutic Area | Disease Model/Condition | Key Findings |

| Autoimmune Diseases | Lupus Erythematosus | Beneficial effects observed in a case study of two patients. |

| Experimental Autoimmune Encephalomyelitis (animal model for MS) | Fumarates protect mice from disease development. | |

| Chronic Inflammatory Conditions | General Inflammation | Fumarates inhibit the NF-κB pathway and activate the Nrf2 antioxidant response. |

| Ophthalmic Disorders | Experimental Age-Related Macular Degeneration (AMD) | Mono-ethyl fumarate (MEF) protected retinal cells, preserved retinal structure, and increased antioxidant protein expression. |

| Multiple Sclerosis (optic neuritis) | Dimethyl fumarate showed beneficial effects on retinal ganglion cells. |

Methodological Advancements in Fumarate Research

The study of fumarates, including this compound, is benefiting from significant methodological advancements. These sophisticated research techniques are enhancing the understanding of the pharmacokinetics and pharmacodynamics of these compounds, paving the way for more targeted therapeutic applications. The evolution from traditional experimental setups to more complex and predictive models is a crucial development in the field.

Refined In Vitro and In Vivo Models

Modern research on fumarates is moving beyond simple cell cultures and conventional animal testing to more sophisticated models that better replicate human physiology. These refined models aim to improve the translation of preclinical findings to clinical outcomes.

In vitro models have seen substantial evolution. While monolayer cell lines remain useful, there is a growing emphasis on developing more complex systems. Three-dimensional (3D) cultures, such as spheroids and organoids, are being employed to better mimic the tissue microenvironment. For instance, researchers are utilizing advanced in vitro platforms that can recapitulate human physiology and disease states more accurately than traditional animal models mattek.com. These models allow for the investigation of cellular responses to fumarates in a context that more closely resembles an actual organ system mattek.com. An example of a specific in vitro model used in fumarate research is the rumen fermentation model, which has been used to study the effects of fumarate on methane (B114726) and hydrogen production mdpi.com.

In vivo models are also becoming more refined. While animal models, such as male Wistar rats, have been essential for studying the effects of fumarates in conditions like acute kidney injury nih.gov, there is a recognized need for models that more accurately predict human responses. The limitations of animal studies, including differences in genetics, metabolism, and immune responses, can lead to poor translation of results to human clinical trials mattek.com. Consequently, there is a drive to develop human-relevant models to better predict the safety and efficacy of new compounds mattek.com. In studies of fumarate-hydratase-deficient cells, both immortalized and primary mouse kidney cells have been used to investigate the metabolic consequences of fumarate accumulation, demonstrating cellular senescence both in vitro and in vivo nih.gov.

| Model Type | Description | Application in Fumarate Research | Key Findings/Potential |

| In Vitro | |||

| Monolayer Cell Cultures | Single layer of cells grown on a flat surface. | Used as a model of inflammation to explore the anti-inflammatory effects of short-term exposure to fumaric acid esters researchgate.net. | Fails to replicate the complexity of a complete organ system mattek.com. |

| 3D Organoids/Spheroids | Self-organizing 3D cell cultures derived from stem cells or patient tissues that mimic organ structure and function. | Offer a more physiologically relevant environment to study the effects of this compound on specific tissues. | Improved prediction of human response compared to 2D cultures mattek.com. |

| Organ-on-a-Chip | Microfluidic devices containing living cells that recreate the physiological functions of organs. | Can be used to model the absorption, distribution, metabolism, and excretion (ADME) of fumarates in a human-relevant system mattek.com. | Provides a dynamic environment to study compound effects on interconnected organ systems mattek.com. |

| In Vivo | |||

| Wistar Rat Models | A specific strain of albino rat used in biomedical research. | Utilized to study the role of fumarase activity as a biomarker for acute kidney injury nih.gov. | Demonstrated that an elevated malate (B86768)/fumarate ratio can be a direct marker of necrosis nih.gov. |

| Fh1-deficient Mice | Genetically engineered mice lacking the fumarate hydratase (Fh1) gene. | Used to investigate the consequences of fumarate accumulation, such as the development of renal cysts and the induction of cellular senescence nih.gov. | Showed that fumarate-induced senescence needs to be bypassed for the initiation of renal cancers nih.gov. |

Advanced Imaging Techniques for Pharmacodynamic Assessment

Advanced imaging technologies are providing unprecedented insights into the pharmacodynamic effects of compounds like this compound at the tissue, cellular, and even subcellular levels. These non-invasive techniques are critical for visualizing drug distribution, target engagement, and downstream biological effects in real-time.

Magnetic Resonance Imaging (MRI) is a versatile tool that offers high-resolution images of soft tissues without the use of ionizing radiation mdpi.commdpi.com. Functional MRI (fMRI) and MR spectroscopy (MRS) can provide metabolic and physiological information, allowing researchers to observe how fumarates modulate cellular metabolism and function in vivo nih.gov. For example, hyperpolarized [1,4-¹³C₂]fumarate has been used with MRI to measure its conversion to malate as an indicator of necrosis nih.gov.

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that uses radiolabeled tracers to quantify biological processes mdpi.com. By labeling a fumarate molecule or a related biological marker, PET can track its distribution and accumulation in target tissues, providing valuable pharmacokinetic and pharmacodynamic data mdpi.com. This can be particularly useful for assessing target engagement in preclinical models.

Super-Resolution Microscopy (SRM) techniques, such as STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy), have broken the diffraction barrier of light, enabling the visualization of drug molecules and their interactions at the nanoscale nih.gov. These methods can be used to track the entry of fumarate esters into cells and their localization within subcellular compartments, offering a deeper understanding of their mechanisms of action nih.gov.

| Imaging Technique | Principle | Application in Fumarate Research | Resolution/Capability |

| Magnetic Resonance Imaging (MRI) | Uses magnetic fields and radio waves to generate detailed images of organs and tissues dovepress.com. | To monitor structural and metabolic changes in tissues in response to fumarate treatment. Hyperpolarized fumarate can be used to image cell necrosis nih.gov. | High spatial resolution of soft tissues mdpi.com. |

| Positron Emission Tomography (PET) | Uses radiotracers to visualize and measure changes in metabolic processes, blood flow, and other physiological activities mdpi.com. | To track the in vivo distribution and target site accumulation of radiolabeled this compound. | High sensitivity for detecting molecular processes mdpi.com. |

| Computed Tomography (CT) | Uses X-rays to create cross-sectional images of the body dovepress.com. | Often combined with PET (PET/CT) to provide anatomical context to functional imaging data for assessing treatment response dovepress.com. | High spatial and density resolution dovepress.com. |

| Super-Resolution Microscopy (SRM) | A series of techniques that bypass the diffraction limit of light microscopy to achieve nanoscale resolution nih.gov. | To visualize the subcellular localization of fumarates and their interaction with intracellular targets like proteins nih.gov. | Spatial resolution down to ~50 nm in living cells nih.gov. |

| Mass Spectrometry Imaging (MSI) | A technique that visualizes the spatial distribution of molecules by measuring their mass-to-charge ratio mdpi.com. | To map the distribution of this compound and its metabolites within tissue sections without the need for labeling. | Provides molecular specificity for drugs and metabolites mdpi.com. |

Integration of Computational Modeling and Machine Learning

The integration of computational modeling and artificial intelligence (AI), particularly machine learning (ML), is revolutionizing drug discovery and development researchgate.net. These in silico approaches can analyze vast datasets to predict the properties of compounds like this compound, optimize research strategies, and reduce the time and cost of development mdpi.com.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling uses mathematical models to describe and predict the relationship between a drug's dose, its concentration in the body over time, and its therapeutic effect. Physiologically based pharmacokinetic (PBPK) models, such as the Advanced Compartmental Absorption and Transit Model (ACAT), can simulate the oral absorption and bioavailability of compounds, integrating data from in vitro experiments to forecast in vivo behavior researchgate.net.

Machine Learning (ML) and Deep Learning (DL) algorithms are increasingly used to predict various aspects of drug behavior. These AI approaches can be trained on large datasets of chemical structures and biological activities to predict a compound's metabolism, potential for drug-drug interactions, and adverse effects nih.gov. For instance, AI models can analyze molecular structures to identify potential interactions of nanoparticles with biological systems and predict their pharmacokinetic and pharmacodynamic profiles pharmacyjournal.org. This predictive power is crucial in the early stages of drug development to help de-risk drug candidates nih.gov.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. By analyzing the physicochemical properties of fumarate derivatives, QSAR models can predict their efficacy and help in the rational design of new, more potent analogues pharmacyjournal.org.

| Computational Approach | Description | Application in Fumarate Research | Predictive Power |

| PBPK Modeling | Physiologically based pharmacokinetic models that simulate ADME properties of a drug in a virtual population researchgate.net. | To predict the pharmacokinetic profile of this compound and understand how physiological factors influence its disposition. | Can forecast drug concentrations in various tissues and predict the impact of formulation changes researchgate.net. |

| Machine Learning (ML) | AI algorithms that learn from data to make predictions or decisions nih.gov. | To predict drug-drug interactions, metabolic pathways, and potential off-target effects of this compound nih.gov. | Can identify complex patterns in large datasets that are not apparent to human researchers researchgate.net. |

| Deep Learning (DL) | A subset of ML using neural networks with many layers to analyze complex data like molecular structures nih.gov. | To predict bioactivity from the chemical structure of fumarate derivatives and assist in virtual screening of new compounds nih.gov. | Offers new opportunities for better predicting complex processes related to drug metabolism and transport nih.gov. |

| Molecular Docking | A simulation method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex mdpi.com. | To identify potential protein targets for this compound and understand its binding mechanism at the molecular level. | Helps in understanding drug-target interactions and guiding lead optimization mdpi.com. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and stability of calcium monoethylfumarate in experimental formulations?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to quantify CMEF and detect degradation products. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Fourier-transform infrared (FTIR) spectroscopy confirms structural integrity. For calcium content validation, employ atomic absorption spectroscopy (AAS) or complexometric titration with EDTA, as outlined in pharmacopeial standards for calcium compounds .

Q. How does this compound interact with cellular membranes in uptake studies?

- Methodological Answer : Conduct permeability assays using Caco-2 cell monolayers to simulate intestinal absorption. Fluorescence labeling (e.g., fluorescein-tagged CMEF) enables tracking via confocal microscopy. Compare uptake kinetics under varying pH conditions (6.0–7.4) to mimic physiological environments. Reference in vitro models like HaCaT keratinocytes, which are sensitive to fumarate derivatives .

Q. What are the critical factors in designing dose-response studies for CMEF’s anti-inflammatory effects?

- Methodological Answer : Use lipopolysaccharide (LPS)-stimulated macrophages or peripheral blood mononuclear cells (PBMCs) to model inflammation. Measure interleukin-6 (IL-6) and TNF-α suppression via ELISA. Include a positive control (e.g., dexamethasone) and a vehicle control. Dose ranges should span 1–100 μM, based on reported efficacy of fumaric acid esters (FAEs) in similar models .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of CMEF?

- Methodological Answer : Cross-validate using pharmacokinetic/pharmacodynamic (PK/PD) modeling. Measure plasma and tissue concentrations of CMEF and its metabolite, monoethylfumarate (MEF), via LC-MS/MS. Corrogate in vitro IC50 values with in vivo exposure levels. Apply the Crowe Critical Appraisal Tool (CCAT) to assess bias in experimental design, such as incomplete reporting of negative data or confounding variables .

Q. What synthetic strategies minimize byproducts during CMEF production that could interfere with pharmacological activity?

- Methodological Answer : Optimize esterification of fumaric acid with ethanol under anhydrous conditions, using calcium hydroxide as the base. Purify via recrystallization in ethanol-water mixtures (70:30 v/v). Monitor for residual solvents (e.g., ethyl acetate) using gas chromatography (GC). Characterize intermediates with NMR (¹H/¹³C) to confirm reaction progression .

Q. How does CMEF modulate the Nrf2 pathway compared to other fumaric acid esters (FAEs)?

- Methodological Answer : Perform comparative transcriptomics in Nrf2-knockout vs. wild-type cells. Use luciferase reporter assays for ARE (antioxidant response element) activation. Quantify heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) via Western blot. Note that CMEF’s calcium moiety may enhance cellular retention compared to dimethylfumarate (DMF), altering activation kinetics .

Q. What statistical approaches are robust for analyzing CMEF’s dose-dependent effects on calcium-phosphate homeostasis?

- Methodological Answer : Apply mixed-effects models to account for intra-subject variability in longitudinal studies. For urinary calcium-phosphate ratios, use non-parametric tests (e.g., Wilcoxon signed-rank) if data are non-normal. Include covariates like serum parathyroid hormone (PTH) and vitamin D levels, as described in calcium regulation studies .

Data Management and Reproducibility

Q. How should researchers manage conflicting spectral data during CMEF characterization?

- Methodological Answer : Archive raw data (e.g., NMR/FTR spectra) in repositories like Zenodo or Figshare. Use version-control software (e.g., Git) to track analytical workflows. Replicate experiments in triplicate across independent labs, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. What protocols ensure reproducibility in CMEF’s preclinical toxicity studies?